Teniposide

Catalog No.
S548645
CAS No.
29767-20-2
M.F
C32H32O13S
M. Wt
656.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teniposide

CAS Number

29767-20-2

Product Name

Teniposide

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Molecular Formula

C32H32O13S

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16-,21+,23+,24-,26+,27+,28+,29+,31?,32?/m0/s1

InChI Key

NRUKOCRGYNPUPR-DKQCQWADSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O

Solubility

Practically insoluble in water.
In water, 5.9 mg/L at 25 °C /Estimated/
5.98e-02 g/L

Synonyms

Demethyl Epipodophyllotoxin Thenylidine Glucoside, NSC 122819, NSC-122819, NSC122819, Teniposide, Teniposide, (5a alpha,9 alpha(S*))-Isomer, VM 26, VM-26, VM26, Vumon

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C8=CC=CS8)O)O

Description

The exact mass of the compound Teniposide is 656.15636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in water.in water, 5.9 mg/l at 25 °c /estimated/5.98e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758667. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides. It belongs to the ontological category of furonaphthodioxole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Cell Death Induction

Teniposide belongs to a class of drugs known as topoisomerase II inhibitors. These drugs work by interfering with the enzyme topoisomerase II, which is crucial for DNA replication and cell division. Teniposide binds to the enzyme, preventing it from separating intertwined DNA strands. This leads to DNA damage and ultimately triggers cell death through a process called apoptosis [].

Understanding the specific mechanisms by which teniposide induces cell death is an active area of research. Scientists are investigating the role of various signaling pathways and cellular factors in teniposide-mediated apoptosis []. This knowledge helps researchers develop strategies to improve the effectiveness of teniposide-based cancer therapies.

Drug Delivery and Combination Therapies

Teniposide has limitations, including poor water solubility and potential for severe side effects. Researchers are exploring ways to improve drug delivery and reduce toxicity. This includes developing novel formulations like nanoparticles that enhance teniposide's bioavailability and target specific cancer cells [].

Another area of research focuses on combining teniposide with other chemotherapeutic agents or therapeutic modalities. By combining teniposide with drugs that work through different mechanisms, researchers aim to achieve synergistic effects and improve treatment outcomes [].

Exploring Teniposide's Efficacy in Different Cancers

While teniposide is already used in some cancer treatment regimens, ongoing research is evaluating its effectiveness in various types of cancer. This includes studies on its potential role in treating acute lymphoblastic leukemia, acute myeloid leukemia, lymphomas, and certain solid tumors [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from absolute ethanol

XLogP3

1.2

Exact Mass

656.15636

LogP

1.24 (LogP)

Appearance

Solid powder

Melting Point

244.0 °C
242-246 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

957E6438QA

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Teniposide is used for the treatment of refractory acute lymphoblastic leukaemia

Livertox Summary

Etoposide and teniposide are semisynthetic analogues of podophyllotoxin that are used as antineoplastic agents in the therapy of several forms of solid tumors, leukemia and lymphoma, usually in combination with other agents. Both etoposide and teniposide are associated with an appreciable rate of serum enzyme elevations during therapy, and high doses have been implicated in causing clinically apparent acute liver injury including sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antineoplastic Agents; Enzyme Inhibitors; Nucleic Acid Synthesis Inhibitors
Teniposide is indicated, in combination with other approved anticancer agents, for induction therapy of refractory childhood acute lymphocytic (lymphoblastic) leukemia. /Included in US product labeling/
Teniposide is indicated as a single agent or in combination for therapy of refractory non-Hodgkin's lymphoma. /NOT included in US product labeling/
Teniposide is indicated as a single agent or in combination for therapy of refractory neuroblastoma. /NOT included in US product labeling/

Pharmacology

Teniposide is a phase-specific cytotoxic drug, acting in the late S or early G 2 phase of the cell cycle. Teniposide prevents cell mitosis by causing single and double stranded DNA breaks as well as cross linking between protein and DNA.
Teniposide is a semisynthetic derivative of podophyllotoxin with antineoplastic activity. Teniposide forms a ternary complex with the enzyme topoisomerase II and DNA, resulting in dose-dependent single- and double-stranded breaks in DNA, DNA: protein cross-links, inhibition of DNA strand religation, and cytotoxicity. This agent acts in the late S or early G phase of the cell cycle. (NCI04)

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CB - Podophyllotoxin derivatives
L01CB02 - Teniposide

Mechanism of Action

The mechanism of action appears to be related to the inhibition of type II topoisomerase activity since teniposide does not intercalate into DNA or bind strongly to DNA. Teniposide binds to and inhibits DNA topoisomerase II. The cytotoxic effects of teniposide are related to the relative number of double-stranded DNA breaks produced in cells, which are a reflection of the stabilization of a topoisomerase II-DNA intermediate.
It is an inhibitor of DNA topoisomerase II enzymes: Teniposide is a DNA topoisomerase II poison that has been shown to promote DNA cleavage, with a strong preference for a C or T at position -1. Most of the mutational events reported in mammalian cells, including point mutations, chromosomal deletions and exchanges and aneuploidy, can be explained by this activity. Teniposide does not inhibit bacterial topoisomerases and may not mutate bacterial cells by the same mechanism as mammalian cells. Unlike many other DNA topoisomerase II poisons, teniposide does not bind to DNA, either covalently or by intercalation. Instead, it appears to interact directly with the DNA topoisomerase II enzyme.
... The drug appears to produce its cytotoxic effects by damaging DNA and thereby inhibiting or altering DNA synthesis. Teniposide has been shown to induce single-stranded DNA breaks; the drug also induces double-stranded DNA breaks and DNA-protein cross links. ... Teniposide appears to be cell cycle specific, inducing G2-phase arrest and preferentially killing cells in the G2 and late S phases.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

6.8X10-26 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard

Health Hazard

Impurities

... The 50-mg intravenous preparation typically also contains benzyl alcohol (0.15 g), N,N-dimethylacetamide (0.3 g), polyethoxylated castor oil (2.5 g), maleic acid to a pH of 5.1 and absolute ethanol to 5 mL.

Other CAS

29767-20-2

Wikipedia

Teniposide

Drug Warnings

Since patients with Down's syndrome and leukemia may be particularly sensitive to myelosuppressive chemotherapy, initial dosage of teniposide should be reduced in such patients.
There currently is insufficient experience with teniposide therapy in patients with impaired renal and/or hepatic function to make specific recommendations for dosage adjustment. However, the possibility that adjustment in teniposide dosage may be necessary in such patients should be considered.
The major and dose-limiting adverse effect of teniposide is hematologic toxicity. Myelosuppression, which is dose related, can be severe when teniposide is used in combination with other chemotherapeutic agents for the treatment of acute lymphocytic leukemia (ALL). Early onset of profound myelosuppression with delayed recovery can be expected when using the doses and schedules of teniposide necessary for the treatment of refractory ALL, since bone marrow hypoplasia is a desired endpoint of therapy. Severe myelosuppression with resulting infection and bleeding may occur in patients receiving the drug. Infection and bleeding have occurred in about 12 and 5%, respectively, of pediatric patients receiving teniposide monotherapy.
Pregnancy risk category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
For more Drug Warnings (Complete) data for TENIPOSIDE (18 total), please visit the HSDB record page.

Biological Half Life

5 hours
Terminal half life: 5 hours. NOTE: Plasma teniposide concentrations decline biexponentially following intravenous infusion.
It has a multiphasic pattern of clearance from plasma. After distribution, half lives of 4 hours and 10 to 40 hours are observed.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Teniposide is prepared from etoposide by reaction with 2-thiophene carboxaldehyde, with zinc chloride as the catalyst.
... Semisenthythic glycoside derivative of podophyllotoxin.
Preparation: A. Von Wartburg, ZA 6607585; C. Keeler-Juslen et al, US 3524844 (1968, 1970 both to Sandoz

General Manufacturing Information

Semi-synthetic derivative of podophyllotoxin

Analytic Laboratory Methods

The methods for the analysis of teniposide in various matrices include high-performance liquid chromatography, thin-layer and paper chromatography and radioimmunoassay.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Concurrent administration of ciclosporin at 5 mg/kg bw over 2 h, followed by 30 mg/kg bw over 48 h intravenously, increased the AUC for teniposide by 50%, due to a reduction in clearance. Conversely, concurrent administration of phenytoin increased the clearance rate of teniposide to 32 mL/min per m2 from 13 mL/min per m2 for control patients.

Dates

Modify: 2023-08-15
1: He S, Yang H, Zhang R, Li Y, Duan L. Preparation and in vitro-in vivo evaluation of teniposide nanosuspensions. Int J Pharm. 2014 Nov 13;478(1):131-137. doi: 10.1016/j.ijpharm.2014.11.020. [Epub ahead of print] PubMed PMID: 25448575.
2: Nguyen TT, Jung SJ, Kang HK, Kim YM, Moon YH, Kim M, Kim D. Production of rubusoside from stevioside by using a thermostable lactase from Thermus thermophilus and solubility enhancement of liquiritin and teniposide. Enzyme Microb Technol. 2014 Oct;64-65:38-43. doi: 10.1016/j.enzmictec.2014.07.001. Epub 2014 Jul 11. PubMed PMID: 25152415.
3: Sun YC, Wang J, Guo CC, Sai K, Wang J, Chen FR, Yang QY, Chen YS, Wang J, To TS, Zhang ZP, Mu YG, Chen ZP. MiR-181b sensitizes glioma cells to teniposide by targeting MDM2. BMC Cancer. 2014 Aug 25;14:611. doi: 10.1186/1471-2407-14-611. PubMed PMID: 25151861; PubMed Central PMCID: PMC4155117.
4: Wu JJ, Wang XH, Li L, Li X, Zhang L, Sun ZC, Fu XR, Ma W, Chang Y, Zhang XD, Han LJ, Zhang MZ. Fotemustine, teniposide and dexamethasone in treating patients with CNS lymphoma. Asian Pac J Cancer Prev. 2014;15(11):4733-8. PubMed PMID: 24969912.
5: Mack F, Schäfer N, Kebir S, Stuplich M, Schaub C, Niessen M, Scheffler B, Herrlinger U, Glas M. Carmustine (BCNU) plus Teniposide (VM26) in recurrent malignant glioma. Oncology. 2014;86(5-6):369-72. doi: 10.1159/000360295. Epub 2014 Jun 18. PubMed PMID: 24942787.
6: Li WQ, Yu HY, Li YM, Wang X, He J, Yan HZ, Yang DH, Wu XJ, Hou LJ, Liu HM, Xia CY, Lu YC. Higher LRRFIP1 expression in glioblastoma multiforme is associated with better response to teniposide, a type II topoisomerase inhibitor. Biochem Biophys Res Commun. 2014 Apr 18;446(4):1261-7. doi: 10.1016/j.bbrc.2014.03.105. Epub 2014 Mar 29. PubMed PMID: 24690174.
7: Thiepold AL, Lemercier S, Franz K, Atta J, Sulzbacher A, Steinbach JP, Rieger J. Prophylactic use of pegfilgrastim in patients treated with a nitrosourea and teniposide for recurrent glioma. Pharmacotherapy. 2014 Jun;34(6):633-42. doi: 10.1002/phar.1409. Epub 2014 Mar 11. PubMed PMID: 24619825.
8: Zhang Z, Ma L, Jiang S, Liu Z, Huang J, Chen L, Yu H, Li Y. A self-assembled nanocarrier loading teniposide improves the oral delivery and drug concentration in tumor. J Control Release. 2013 Feb 28;166(1):30-7. doi: 10.1016/j.jconrel.2012.12.018. Epub 2012 Dec 20. PubMed PMID: 23266449.
9: Mo L, Hou L, Guo D, Xiao X, Mao P, Yang X. Preparation and characterization of teniposide PLGA nanoparticles and their uptake in human glioblastoma U87MG cells. Int J Pharm. 2012 Oct 15;436(1-2):815-24. doi: 10.1016/j.ijpharm.2012.07.050. Epub 2012 Jul 28. PubMed PMID: 22846410.
10: He S, Cui Z, Mei D, Zhang H, Wang X, Dai W, Zhang Q. A cremophor-free self-microemulsified delivery system for intravenous injection of teniposide: evaluation in vitro and in vivo. AAPS PharmSciTech. 2012 Sep;13(3):846-52. doi: 10.1208/s12249-012-9809-0. Epub 2012 May 30. PubMed PMID: 22644709; PubMed Central PMCID: PMC3429691.

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